

Synthesis of Neotripterifordin from Stevioside: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Neotripterifordin*

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical synthesis of **Neotripterifordin**, a potent anti-HIV agent, from the readily available natural sweetener, stevioside. The synthesis is based on the route reported by Kobayashi et al. in The Journal of Organic Chemistry (2018).^[1]^[2]^[3]

Neotripterifordin is a complex diterpenoid natural product that has garnered significant interest due to its potent inhibitory activity against HIV replication.^[1]^[2] Its intricate molecular architecture presents a formidable synthetic challenge. However, a concise and efficient synthetic route starting from the inexpensive and abundant natural product, stevioside, makes this compound more accessible for further research and drug development endeavors.

This document outlines the key transformations, provides detailed experimental procedures, and presents quantitative data in a clear, tabular format to facilitate reproducibility. Additionally, diagrams illustrating the synthetic workflow and the mechanism of action of **Neotripterifordin** are included to provide a comprehensive overview for researchers in the fields of organic synthesis, medicinal chemistry, and virology.

Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of **Neotripterifordin** from stevioside.

Table 1: Summary of Reaction Yields for the Synthesis of **Neotripterifordin**

Step	Intermediate	Product	Reagents	Yield (%)
1	Stevioside	Steviol	NaIO ₄ , KOH	40-43 (over 2 steps)
2	Steviol	Steviol methyl ester	MeI, K ₂ CO ₃	95
3	Steviol methyl ester	ent-kaur-16-en-19-oic acid methyl ester	SOCl ₂ , PPh ₃ , Imidazole	88
4	ent-kaur-16-en-19-oic acid methyl ester	ent-kaur-16-en-19-ol	LiAlH ₄	99
5	ent-kaur-16-en-19-ol	ent-kaur-16-en-19,20-olide	PhI(OAc) ₂ , I ₂ , hv	55
6	ent-kaur-16-en-19,20-olide	Compound 15	Jones reagent	80
7	Compound 15	Compound 16	LiAlH ₄	92
8	Compound 16	Compound 17	Ac ₂ O, Pyridine	98
9	Compound 17	Compound 18	m-CPBA	75
10	Compound 18	Neotripterifordin	TBAF	91

Overall Yield: Approximately 3.8% over 11 steps.[3]

Experimental Protocols

The following protocols are adapted from the work of Kobayashi et al. and are intended for use by trained professionals in a suitably equipped laboratory.[3]

Step 1 & 2: Preparation of Steviol methyl ester from Stevioside

- To a solution of commercial-grade stevioside (>80% purity) in a mixture of THF and water, add sodium periodate (NaIO_4) and stir at room temperature.
- After completion of the reaction (monitored by TLC), add a solution of potassium hydroxide (KOH) and heat the mixture.
- Cool the reaction mixture and carefully neutralize to approximately pH 6 by the sequential addition of acetic acid and a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude steviol.
- Dissolve the crude steviol in acetone and add methyl iodide (MeI) and potassium carbonate (K_2CO_3).
- Stir the mixture at room temperature until the reaction is complete.
- Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel to afford steviol methyl ester.

Step 3: Deoxygenation at C13 to yield ent-kaur-16-en-19-oic acid methyl ester

- To a solution of steviol methyl ester in dichloromethane, add thionyl chloride (SOCl_2) at 0 °C and stir.
- Remove the solvent under reduced pressure.
- Dissolve the residue in toluene and add triphenylphosphine (PPh_3) and imidazole.
- Heat the mixture and monitor the reaction by TLC.
- After completion, cool the mixture, and purify by column chromatography to yield the product.

Step 4: Reduction of the methyl ester to ent-kaur-16-en-19-ol

- To a solution of ent-kaur-16-en-19-oic acid methyl ester in anhydrous THF, add lithium aluminum hydride (LiAlH_4) portion-wise at 0 °C.

- Stir the mixture at room temperature.
- Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
- Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
- Concentrate the filtrate and purify the residue by column chromatography.

Step 5: Lactonization to ent-kaur-16-en-19,20-olide

- In a photoreactor, dissolve ent-kaur-16-en-19-ol in cyclohexane.
- Add (diacetoxyiodo)benzene ($\text{PhI}(\text{OAc})_2$) and iodine (I_2).
- Irradiate the mixture with a high-pressure mercury lamp while stirring.
- After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography.

Steps 6-10: Conversion to **Neotripterifordin**

The subsequent five steps involve oxidation, reduction, acetylation, epoxidation, and deprotection. The detailed procedures for these steps are as follows:

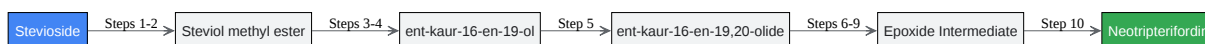
- Oxidation: Treat ent-kaur-16-en-19,20-olide with Jones reagent in acetone to yield the corresponding ketone (15).
- Reduction: Reduce the ketone (15) with LiAlH_4 in THF to give the alcohol (16).
- Acetylation: Acetylate the alcohol (16) with acetic anhydride in pyridine to afford the acetate (17).

- Epoxidation: Treat the acetate (17) with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to form the epoxide (18).
- Deprotection: Finally, treat the epoxide (18) with tetrabutylammonium fluoride (TBAF) in THF to yield **Neotripterifordin**. Purify the final product by HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of **Neotripterifordin** from stevioside.

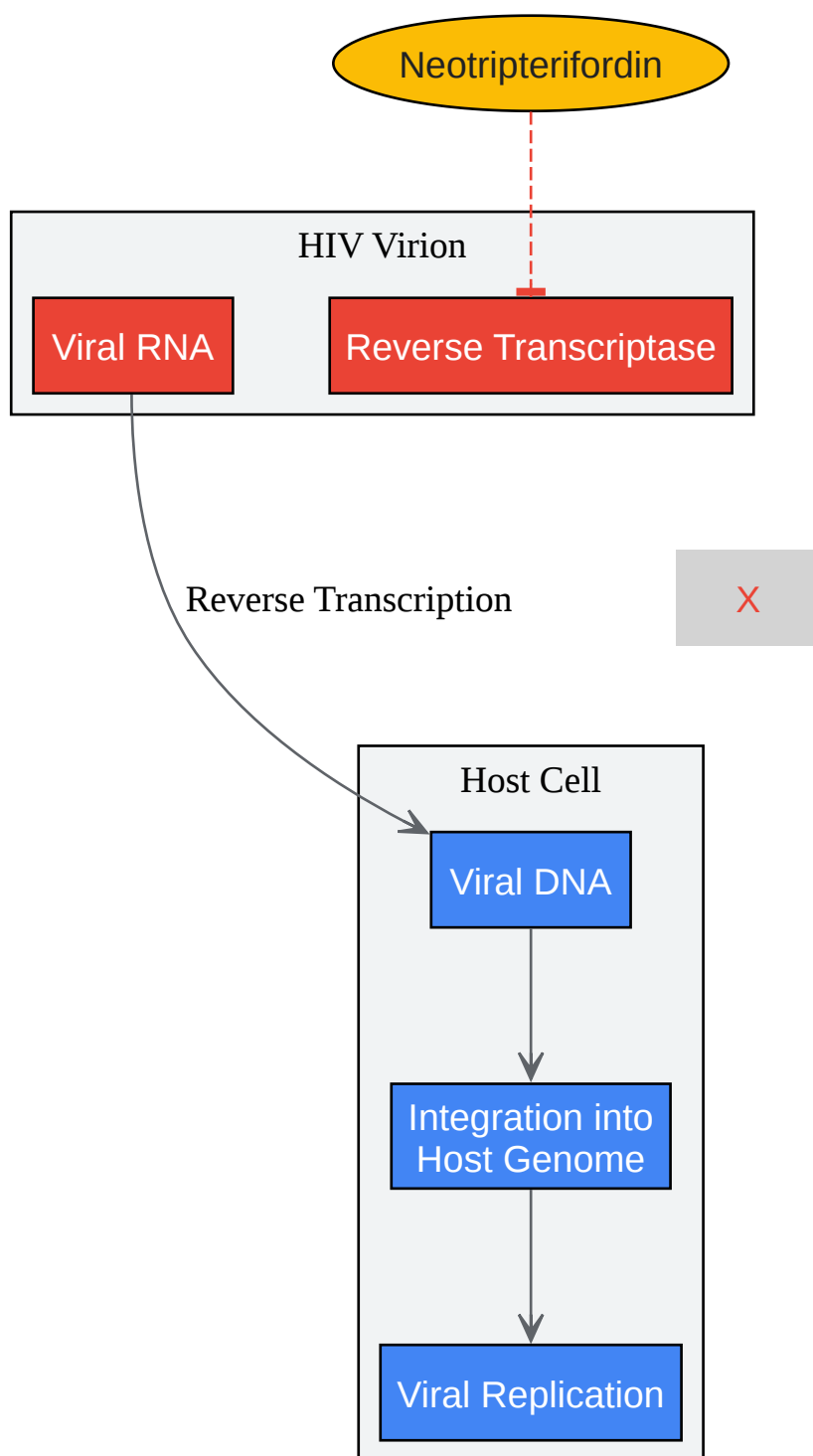


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Caption: Synthetic workflow for **Neotripterifordin**.

Mechanism of Action: Inhibition of HIV-1 Replication

Neotripterifordin acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.



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Caption: **Neotripterifordin** inhibits HIV-1 reverse transcriptase.

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